![molecular formula C9H8S B082666 5-メチルベンゾ[b]チオフェン CAS No. 14315-14-1](/img/structure/B82666.png)

5-メチルベンゾ[b]チオフェン

概要

説明

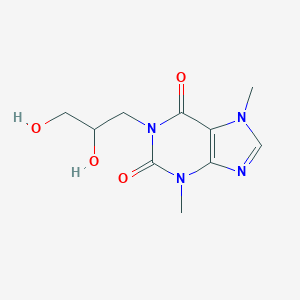

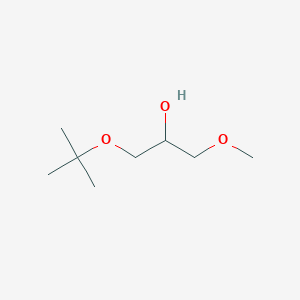

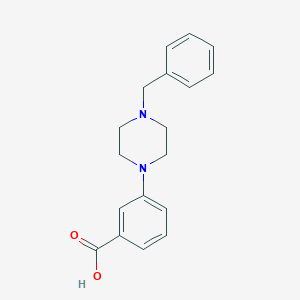

5-Methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H8S and its molecular weight is 148.23 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methylbenzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylbenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylbenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

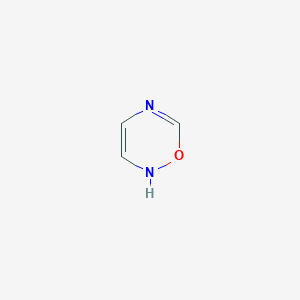

5-メチルベンゾ[b]チオフェンは、プロテオミクス研究における置換チオフェンに有用です . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する分野です。 この化合物は、タンパク質の構造、相互作用、機能をハイスループットで研究するために使用できます .

有機化学

5-メチルベンゾ[b]チオフェンは、有機複素環式化合物です . 他の複雑な有機化合物の合成に使用できます。 そのユニークな構造により、有機合成における貴重なビルディングブロックとなっています .

材料科学

5-メチルベンゾ[b]チオフェンを含むチオフェン誘導体は、工業化学や材料科学において腐食防止剤として利用されています . 金属表面に保護層を形成することで、腐食を防止または遅らせることができます .

有機半導体

5-メチルベンゾ[b]チオフェンを含むチオフェン媒介分子は、有機半導体の発展において重要な役割を果たしています . 有機半導体は、有機発光ダイオード(OLED)や有機電界効果トランジスタ(OFET)など、さまざまな電子デバイスに使用されています .

薬理学的特性

5-メチルベンゾ[b]チオフェンを含むチオフェン環系を持つ分子は、抗がん、抗炎症、抗菌、抗高血圧、抗動脈硬化などの多くの薬理学的特性を示します . これらの化合物は、さまざまな疾患の治療のための新しい薬の開発に使用できます

Safety and Hazards

作用機序

Target of Action

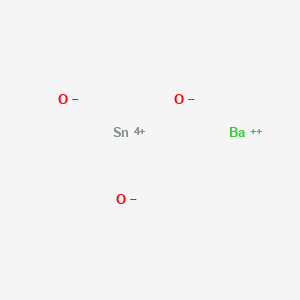

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, depending on their specific structures and targets .

Result of Action

As a thiophene derivative, it may exhibit a range of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methylbenzo[b]thiophene . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with targets.

特性

IUPAC Name |

5-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHZWDWNQFZIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074523 | |

| Record name | 5-Methylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-14-1 | |

| Record name | 5-Methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzo(b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

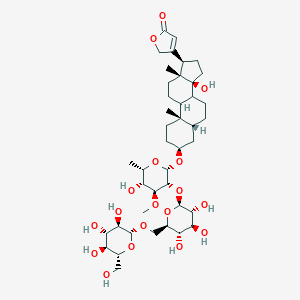

Q1: What influences the sorption behavior of 5-Methylbenzo[b]thiophene in soil environments?

A: Research indicates that the sorption of 5-Methylbenzo[b]thiophene, along with other S- and O-heterocyclic compounds like thiophene, benzothiophene, benzofuran, 2-methylbenzofuran, and 2,3-dimethylbenzofuran, is primarily governed by non-specific interactions with soil organic carbon (OC) []. This suggests that the organic matter content of soil plays a crucial role in its retention and mobility within the environment. Factors like ionic strength and inorganic chemical composition of the surrounding water seem to have a less significant effect on its sorption characteristics.

Q2: How does 5-Methylbenzo[b]thiophene behave in soil column studies, and what does this tell us about its environmental fate?

A: Soil column chromatography (SCC) studies were employed to investigate the sorption behavior of various heterocyclic compounds, including 5-Methylbenzo[b]thiophene []. These studies help in understanding the compound's transport and potential for groundwater contamination. The findings revealed that 5-Methylbenzo[b]thiophene's sorption was primarily influenced by its interaction with soil organic carbon, indicating that soils rich in organic matter might exhibit a higher capacity for retaining the compound. This information is crucial for predicting its leaching potential and the risk it might pose to groundwater resources.

Q3: Can 5-Methylbenzo[b]thiophene be used as a starting material for chemical synthesis?

A: Yes, 5-Methylbenzo[b]thiophene can be used as a building block in organic synthesis. For example, it can react with piperidine-2-carboxylic acid to form azomethine ylides []. These ylides are reactive intermediates that can undergo [3 + 2] cycloaddition reactions with various dipolarophiles (like acetylenic and ethylenic compounds) to produce a diverse range of spiropyrrolidines. This synthetic strategy highlights the versatility of 5-Methylbenzo[b]thiophene in constructing complex molecular architectures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)